(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Peptide Chemistry Enantiomeric Purity Quality Control

(2R,3S)-3-(tert‑Butoxy)-2-((tert‑butoxycarbonyl)amino)butanoic acid, commonly designated Boc‑D‑Thr(tBu)‑OH, is a doubly protected non‑proteinogenic amino acid that delivers the unnatural D‑threonine residue into peptides via Boc solid‑phase peptide synthesis. The tert‑butoxycarbonyl (Boc) group shields the α‑amino function while the tert‑butyl ether (tBu) protects the β‑hydroxyl side chain, providing orthogonal acid‑lability that is central to the Boc‑SPPS strategy.

Molecular Formula C13H25NO5
Molecular Weight 275.34 g/mol
CAS No. 201217-86-9
Cat. No. B558443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
CAS201217-86-9
Synonyms201217-86-9; BOC-D-THR(TBU)-OH; Boc-O-tert-butyl-D-threonine; (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoicacid; BOC-D-THR-OH; SCHEMBL8222608; CTK8B3884; MolPort-020-004-757; ZINC2560692; ANW-43373; CB-358; AKOS024259129; AJ-40625; AK-81069; RT-011792; FT-0697956; ST24034012; V4162; K-5882
Molecular FormulaC13H25NO5
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1
InChIKeyLKRXXARJBFBMCE-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Thr(tBu)-OH (CAS 201217-86-9) — Essential D‑Threonine Building Block for Boc‑SPPS


(2R,3S)-3-(tert‑Butoxy)-2-((tert‑butoxycarbonyl)amino)butanoic acid, commonly designated Boc‑D‑Thr(tBu)‑OH, is a doubly protected non‑proteinogenic amino acid that delivers the unnatural D‑threonine residue into peptides via Boc solid‑phase peptide synthesis . The tert‑butoxycarbonyl (Boc) group shields the α‑amino function while the tert‑butyl ether (tBu) protects the β‑hydroxyl side chain, providing orthogonal acid‑lability that is central to the Boc‑SPPS strategy . With a molecular weight of 275.34 Da, the compound is supplied as a crystalline solid and serves as a key intermediate in medicinal peptide chemistry .

Why Boc‑D‑Thr(tBu)‑OH Cannot Be Swapped with L‑Enantiomer or Fmoc‑Protected Analogs


Substituting Boc‑D‑Thr(tBu)‑OH with its L‑enantiomer (Boc‑L‑Thr(tBu)‑OH, CAS 13734‑40‑2) reverses the stereochemical outcome of the peptide, which can drastically alter receptor binding, protease susceptibility, and ultimately biological activity [1]. Replacing the Boc/tBu orthogonal pair with an Fmoc/tBu strategy shifts the synthesis paradigm from acidolytic to base‑labile chemistry, demanding entirely different resin, coupling protocols, and side‑chain protection schemes . Even the side‑chain‑unprotected analog Boc‑D‑Thr‑OH (CAS 55674‑67‑4) forfeits the critical orthogonal stability that the tBu ether provides during iterative N‑terminal deprotection cycles. These differences are not interchangeable without compromising synthetic route integrity and final product fidelity.

Quantitative Differentiation Evidence for Boc‑D‑Thr(tBu)‑OH Over Closest Analogs


Chiral Identity Defined by Optical Rotation Versus L‑Enantiomer

Boc‑D‑Thr(tBu)‑OH is unequivocally identified as the D‑enantiomer by its specific optical rotation of [α]²⁰/D −15±1.5° (c = 1% in ethyl acetate) . In contrast, Boc‑L‑Thr(tBu)‑OH exhibits a nearly equal and opposite rotation of +15±1.5° under identical conditions . This large opposite‑sign rotation provides a routine, quantitative check that the correct enantiomer has been procured ahead of synthesis campaigns.

Peptide Chemistry Enantiomeric Purity Quality Control

Orthogonal Acid‑Lability of tBu Side‑Chain Ether Confers Selective Stability Over Unprotected D‑Threonine

In the Boc‑SPPS strategy, the tert‑butyl ether is stable to the mild TFA conditions (typically 25‑50% TFA in CH₂Cl₂) used to remove the N‑terminal Boc group, remaining intact through 20‑30 repetitive deprotection cycles [1]. Complete tBu ether deprotection occurs only under stronger acidic conditions such as HF or 95% TFA [1]. The side‑chain‑unprotected analog Boc‑D‑Thr‑OH offers no such orthogonal protection, risking premature hydroxyl reaction and O‑acylation side‑products during chain elongation [2].

Solid‑Phase Peptide Synthesis Protecting Group Strategy Boc‑SPPS

Guaranteed Purity ≥98% by HPLC Ensures Reproducible Coupling Efficiency

Boc‑D‑Thr(tBu)‑OH is routinely supplied at ≥98% purity (HPLC) by major vendors . This high purity minimizes batch‑to‑batch variability in coupling efficiency, a critical factor for automated SPPS protocols. In comparison, lower‑purity commercial lots or in‑house preparations of similar protected amino acids often contain free amino acid contaminants or diastereomeric impurities that can reduce coupling yields by ≥5‑10% [1].

Peptide Synthesis Building Block Quality Reproducibility

D‑Thr Substitution Drives 76‑Fold Potency Gain and 6‑Fold Selectivity Improvement in Delta‑Opioid Peptide DTLET

The delta‑opioid agonist Deltakephalin (DTLET; Tyr‑D‑Thr‑Gly‑Phe‑Leu‑Thr), which incorporates D‑threonine at position 2, exhibits an IC₅₀ of 0.15 nM on mouse vas deferens (δ‑rich tissue) versus 460 nM on guinea pig ileum (µ‑rich tissue), corresponding to a 3,000‑fold δ‑over‑µ selectivity [1]. The endogenous ligand Leu‑enkephalin (L‑Thr at position 2) shows an IC₅₀ of 11.4 nM on mouse vas deferens and >6,000 nM on guinea pig ileum, giving a selectivity ratio of only ≈526 . Thus, D‑Thr substitution confers a 76‑fold improvement in δ‑receptor potency and a ≈6‑fold enhancement in receptor selectivity [1].

Opioid Pharmacology Delta‑Receptor Selectivity Peptide Therapeutics

Procurement‑Driven Application Scenarios for Boc‑D‑Thr(tBu)‑OH


Synthesis of Delta‑Opioid Receptor‑Selective Peptide Probes

Researchers developing highly selective δ‑opioid receptor ligands such as DTLET require the controlled incorporation of D‑threonine. Boc‑D‑Thr(tBu)‑OH provides the necessary D‑Thr residue with orthogonal protection, enabling efficient Boc‑SPPS assembly of the Tyr‑D‑Thr‑Gly‑Phe‑Leu‑Thr sequence while maintaining the high stereochemical purity required for reproducible pharmacological profiling [1].

Boc‑SPPS of Protease‑Resistant Peptide Therapeutics

For peptide drug candidates where a D‑threonine residue is inserted to block proteolytic degradation, Boc‑D‑Thr(tBu)‑OH offers a fully side‑chain‑protected building block. The tBu ether remains stable during the repeated TFA cycles of Boc‑SPPS, preventing O‑acylation side products and ensuring high crude peptide purity, which is critical for manufacturing consistency [2].

Pre‑Clinical Development of D‑Thr‑Containing Cyclic Peptides

Many cyclic peptide natural products and analogs incorporate D‑threonine at key positions to stabilize constrained conformations. Boc‑D‑Thr(tBu)‑OH enables efficient solid‑phase assembly of such sequences using Boc chemistry, where the tBu ether withstands the acidic deprotection steps required for the Boc group, simplifying the construction of complex cyclic architectures [2].

Quality‑Controlled Peptide Library Synthesis

In peptide library campaigns where reproducible purity across hundreds of analogs is essential, the ≥98% HPLC purity specification of Boc‑D‑Thr(tBu)‑OH minimizes batch‑borne variability. This ensures that coupling yields in automated synthesizers remain within a narrow range, reducing the need for re‑synthesis and accelerating screening timelines .

Quote Request

Request a Quote for (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.